5-nitro-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-15(13-7-8-14(22-13)18(20)21)16-11-5-1-2-6-12(11)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORUPZVGNHKYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330126 | |
| Record name | 5-nitro-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49817515 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
842118-37-0 | |
| Record name | 5-nitro-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the pyrrolidinyl group and the furan ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction conditions, such as temperature control and efficient mixing, is essential to achieve consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Antitumor Activity
Research indicates that 5-nitro-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide exhibits promising antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary findings suggest that it may reduce oxidative stress and inflammation in neuronal cells, thereby offering potential benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting high potency compared to standard chemotherapeutic agents.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, researchers found that treatment with this compound significantly reduced cell death in SH-SY5Y neuroblastoma cells. The study highlighted its potential as a neuroprotective agent through the modulation of reactive oxygen species (ROS).
Mechanism of Action
The mechanism of action of 5-nitro-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group and furan ring contribute to the compound’s binding affinity and specificity towards target proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Physicochemical Properties
Comparative physicochemical data highlight trends in lipophilicity and solubility:
Key Observations :
- Lipophilicity : The pyridin-3-ylmethyl analog (logP = 0.5576) is less lipophilic than benzyl or cyclohexyl derivatives, suggesting substituents like pyrrolidine may modulate solubility.
Antifungal and Trypanocidal Activity
- Antifungal Activity : Derivatives such as N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2) and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3) exhibit moderate antifungal activity, attributed to the nitro group’s electrophilic reactivity and aromatic interactions .
- Trypanocidal Activity: N-Benzyl-5-nitrofuran-2-carboxamide (22c) demonstrates potent trypanocidal activity, likely due to the benzyl group’s balance of lipophilicity and electronic effects .
Hypothesis for Target Compound: The pyrrolidine group in 5-nitro-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide may enhance basicity and target binding compared to non-cyclic amines, though steric effects could reduce efficacy.
Biological Activity
5-nitro-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antibacterial and antifungal properties, and provides insights from recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a furan ring substituted with a nitro group and a pyrrolidine moiety attached to a phenyl group. Its molecular formula is . The structural configuration contributes to its biological interactions.
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties. In vitro evaluations have shown that derivatives of pyrrolidine, including this compound, exhibit significant activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against common pathogens are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 4.69 - 22.9 |
| Bacillus subtilis | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal properties. It has been tested against various fungal strains, yielding the following MIC values:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound may serve as a potential antifungal agent, expanding its therapeutic applications .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Disruption of Membrane Integrity : By integrating into bacterial membranes, it could disrupt membrane integrity and function.
- Enzymatic Inhibition : The nitro group may play a role in inhibiting specific enzymes critical for bacterial survival.
Study on Antibacterial Efficacy
A notable study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including our compound of interest. The study found that modifications in the substituents significantly influenced the antibacterial potency, with electron-withdrawing groups enhancing activity against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Known Antibiotics
In comparative studies, this compound was tested alongside established antibiotics like ciprofloxacin and isoniazid. Results indicated that while it showed lower efficacy than ciprofloxacin (MIC = 2 µg/mL), it still presented promising antibacterial properties worthy of further exploration .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-nitro-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide with high purity and yield?
- Methodology : Multi-step synthesis involving nitration of the furan ring, followed by coupling with a pyrrolidine-substituted aniline derivative. Key steps include:
- Nitration : Use fuming nitric acid in sulfuric acid to introduce the nitro group at the 5-position of the furan ring .
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the furan-2-carboxylic acid and 2-(pyrrolidin-1-yl)aniline .
- Purification : Optimize via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (chloroform/methanol) to achieve >95% purity .
- Critical Parameters : Monitor reaction progress using TLC and HPLC. Control temperature (<0°C during nitration to prevent side reactions) .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C5 of furan, pyrrolidine-phenyl linkage) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if single crystals are obtainable) .
- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., 5-nitrothiazolyl derivatives) .
Q. How should researchers design initial biological activity screens for this compound?
- Assay Design :
- Target Selection : Prioritize enzymes/receptors with known interactions with nitro-heterocycles (e.g., nitroreductases, cytochrome P450) .
- In Vitro Models :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Positive Controls : Include nitazoxanide or other nitro-containing analogs for comparative efficacy .
Advanced Research Questions
Q. What experimental approaches elucidate the mechanism of action of this compound in modulating cellular pathways?
- Target Identification :
- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins from cell lysates .
- Molecular Docking : Simulate interactions with redox-active enzymes (e.g., NADPH oxidase) using AutoDock Vina; focus on nitro group’s electron affinity .
- Pathway Analysis : Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Derivative Synthesis : Modify substituents (e.g., replace pyrrolidine with piperazine or vary nitro group position) .
- SAR Table :
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting :
- Assay Standardization : Use identical cell lines, passage numbers, and incubation times .
- Redox Interference : Test nitro group’s stability under assay conditions (e.g., HPLC monitoring for degradation) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 5-nitro-N-(thiazolyl)furan-2-carboxamides) to identify trends .
Q. What strategies improve the pharmacokinetic profile (e.g., solubility, metabolic stability) of this compound?
- Computational Modeling :
- LogP Prediction : Use SwissADME to assess lipophilicity; aim for LogP <3 to enhance aqueous solubility .
- Metabolite Prediction : CypReact to identify vulnerable sites (e.g., nitro reduction to amine) .
Q. How does the nitro group influence redox interactions in biological systems?
- Redox Profiling :
- Cyclic Voltammetry : Measure reduction potential (E₁/₂) to quantify nitro group’s electron affinity .
- ROS Detection : Use DCFH-DA probe in cells to assess reactive oxygen species (ROS) generation post-treatment .
- Mechanistic Insight : Nitro group acts as a redox "trigger," releasing cytotoxic radicals under hypoxic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
